Physicochemical properties of 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine
Physicochemical properties of 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine
Part 1: Executive Technical Summary
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine is a tri-nitrogen functionalized heterocyclic scaffold. It represents a "privileged structure" in medicinal chemistry, combining a flexible pyrrolidine core with a lipophilic, electron-rich dimethylaminobenzyl moiety. This compound serves as a critical intermediate in the synthesis of GPCR ligands (specifically histamine H3 and dopamine D3 antagonists) and as a chiral diamine ligand in organocatalysis.
This guide provides a definitive physicochemical profile, a self-validating synthetic protocol, and characterization methodologies essential for researchers utilizing this scaffold in drug discovery.
Part 2: Physicochemical Identity & Properties[1]
The molecule is characterized by three distinct nitrogen centers with varying basicity, creating a complex pH-dependent solubility profile.
Structural & Molecular Data
| Property | Value / Description | Note |
| IUPAC Name | 1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine | |
| Molecular Formula | C₁₃H₂₁N₃ | |
| Molecular Weight | 219.33 g/mol | |
| SMILES | CN(C)C1=CC=C(CN2CCC(N)C2)C=C1 | |
| Physical State | Viscous Oil / Low-melting Solid | Often isolated as HCl salt (solid) |
| Boiling Point | ~340°C (Predicted at 760 mmHg) | Decomposition likely before BP |
| Density | ~1.05 g/cm³ | Predicted |
Ionization & Lipophilicity Profile
Understanding the ionization state is critical for assay development and formulation.
| Center | Functional Group | Approx. pKa | Charge at pH 7.4 |
| N(3) | Primary Aliphatic Amine | 9.8 ± 0.5 | +1 (Protonated) |
| N(1) | Tertiary Pyrrolidine Nitrogen | 8.9 ± 0.5 | +1 (Protonated) |
| N(Ph) | Dimethylaniline Nitrogen | 5.2 ± 0.3 | 0 (Neutral) |
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LogP (Predicted): 1.4 – 1.8 (Neutral form).
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LogD (pH 7.4): -1.5 (Due to di-cationic character).
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Solubility: Highly soluble in aqueous acid (< pH 4). Soluble in DCM, MeOH, and DMSO in free base form.
Part 3: Synthetic Protocol (Reductive Amination)
Methodology: Direct reductive amination of 4-(dimethylamino)benzaldehyde with 3-aminopyrrolidine (or its N-Boc protected derivative followed by deprotection) is the industry-standard route. The protocol below describes the direct coupling, which is more atom-efficient.
Reagents & Materials
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Substrate A: 4-(Dimethylamino)benzaldehyde (1.0 eq)
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Substrate B: Pyrrolidin-3-amine (1.1 eq)
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Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
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Catalyst: Acetic Acid (AcOH) (1.0 eq)
Step-by-Step Procedure
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Imine Formation:
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Charge a reaction vessel with 4-(dimethylamino)benzaldehyde (10 mmol) and DCE (50 mL).
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Add Pyrrolidin-3-amine (11 mmol) and Acetic Acid (10 mmol).
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Critical Step: Stir at Room Temperature (RT) for 1–2 hours under Nitrogen. Monitor by TLC/LCMS for the disappearance of aldehyde. The formation of the imine intermediate is equilibrium-driven; AcOH catalyzes this step.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. (Avoid NaBH₄ to prevent aldehyde reduction).
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Allow to warm to RT and stir overnight (12–16 h).
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Quench & Workup:
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Quench with saturated aqueous NaHCO₃ (pH should be basic, ~8-9).
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Extract with Dichloromethane (DCM) (3 x 30 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:
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The crude oil is often sufficient for subsequent steps. For high purity, purify via flash column chromatography (Eluent: DCM:MeOH:NH₄OH 90:9:1).
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Synthetic Workflow Diagram
Caption: Figure 1. Reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB) for selective amine synthesis.
Part 4: Characterization & Assay Development
For researchers incorporating this molecule into biological assays, the following validation steps are required to ensure data integrity.
HPLC Method Development
Due to the high polarity and basicity of the diamine, standard C18 columns may result in peak tailing.
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Column: C18 with polar-embedded group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18).
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Mobile Phase:
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A: Water + 0.1% Ammonium Hydroxide (High pH is crucial to suppress ionization and improve retention).
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B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (Strong absorption due to the dimethylaminobenzyl chromophore).
Storage & Stability
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Oxidation Sensitivity: The dimethylaniline moiety is susceptible to N-oxide formation upon prolonged air exposure.
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Storage Protocol: Store as the hydrochloride salt (more stable) at -20°C under Argon. If stored as a free base, keep in a dark, inert atmosphere.
Part 5: Applications in Drug Discovery[6]
GPCR Ligand Design
This scaffold is a bioisostere for various histamine and dopamine ligands. The pyrrolidine nitrogen (N1) mimics the piperidine ring found in many antihistamines, while the exocyclic amine (N3) provides a handle for further derivatization (e.g., amide coupling) to probe the binding pocket.
Organocatalysis
Chiral derivatives (e.g., (3S)- or (3R)-1-(4-(dimethylamino)benzyl)pyrrolidin-3-amine) act as Lewis base catalysts. The dimethylamino group can act as a general base, while the primary amine forms enamines with carbonyl substrates, facilitating asymmetric aldol reactions.
Pharmacophore Mapping Diagram
Caption: Figure 2. Pharmacophore mapping illustrating the interaction points of the scaffold with biological targets.
Part 6: References
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
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Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General reference for amine basicity and reductive amination mechanisms).
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ChemDraw Professional 20.0. (2025). "Predicted Properties for 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine." PerkinElmer Informatics.[1][2] (Source for calculated pKa and LogP values).
